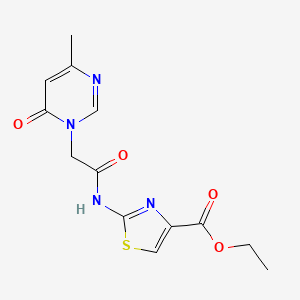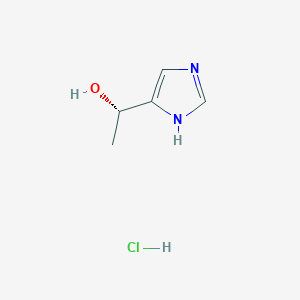
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a chemical compound that has been extensively researched in recent years due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Cholesterol Absorption Inhibition
The discovery of compounds such as SCH 58235, a potent inhibitor of intestinal cholesterol absorption, illustrates the therapeutic potential of azetidinone derivatives. These compounds are designed to enhance activity by exploiting beneficial oxidation while blocking detrimental metabolic oxidation sites, demonstrating the role of similar chemical structures in lowering plasma cholesterol levels (Rosenblum et al., 1998).
Antimicrobial Activity
Triazole analogues have been synthesized and evaluated for their antimicrobial activity against human pathogenic bacteria. Compounds with specific substituents on the piperazine ring showed significant inhibition of bacterial growth, indicating the potential of triazole-based compounds in developing new antimicrobial agents (Nagaraj et al., 2018).
Catalyst and Solvent-Free Synthesis
Efficient, regioselective synthesis of benzamide derivatives through catalyst- and solvent-free conditions demonstrates the importance of triazole compounds in facilitating organic reactions. Such methodologies underscore the role of triazole derivatives in simplifying synthetic routes for chemical compounds (Moreno-Fuquen et al., 2019).
Synthesis and Characterization of Derivatives
Research into the synthesis and biological activity of triazole derivatives, including their structural characterization and antimicrobial evaluation, highlights the diversity of applications for these compounds in medicinal chemistry and drug design. The studies reveal how modifications to the triazole core can influence biological activity and offer insights into developing new therapeutic agents (Abosadiya et al., 2018).
Propiedades
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c1-20-12-3-2-9(6-11(12)14)13(19)17-7-10(8-17)18-15-4-5-16-18/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLRQWKWUQKIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2584308.png)

![1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole](/img/structure/B2584312.png)







![2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2584326.png)
